molecular formula C18H15ClN2O2 B1519733 4-Chloro-6-[(4-methoxyphenyl)methoxy]-2-phenylpyrimidine CAS No. 1044559-74-1

4-Chloro-6-[(4-methoxyphenyl)methoxy]-2-phenylpyrimidine

Cat. No.: B1519733
CAS No.: 1044559-74-1
M. Wt: 326.8 g/mol
InChI Key: RVCLRWUKMWCGIB-UHFFFAOYSA-N
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Description

4-Chloro-6-[(4-methoxyphenyl)methoxy]-2-phenylpyrimidine is a useful research compound. Its molecular formula is C18H15ClN2O2 and its molecular weight is 326.8 g/mol. The purity is usually 95%.
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Biological Activity

4-Chloro-6-[(4-methoxyphenyl)methoxy]-2-phenylpyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the compound's synthesis, biological properties, and mechanisms of action based on recent studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H16ClN2O2C_{16}H_{16}ClN_{2}O_{2}, with a molecular weight of approximately 304.76 g/mol. The compound features a chloro group at the 4-position and a methoxyphenyl group at the 6-position, contributing to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Pyrimidine Ring : Utilizing precursors such as 4-chloro-2-methylpyrimidine.
  • Substitution Reactions : Introducing methoxy and phenyl groups through nucleophilic substitution.
  • Purification : Techniques like recrystallization or chromatography are employed to isolate the final product.

Anticancer Properties

Recent studies have demonstrated that derivatives of pyrimidines exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown promising results against:

  • HeLa Cells : IC50 values indicating effective inhibition of cell proliferation.
  • AGS Gastric Adenocarcinoma Cells : Notably, related compounds have exhibited IC50 values around 53.02 µM, suggesting potential for further development as anticancer agents .

Antimicrobial Activity

The compound has also been tested for antimicrobial efficacy. In vitro assays revealed:

  • Minimum Inhibitory Concentration (MIC) : Values as low as 16 µg/mL against various bacterial strains such as Staphylococcus aureus and Enterococcus faecalis .
  • Mechanism of Action : Compounds with similar structures often disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways .

Anti-inflammatory Effects

Pyrimidine derivatives have been investigated for their anti-inflammatory properties, particularly in the context of conditions like rheumatoid arthritis and inflammatory bowel disease. The compound's ability to inhibit COX enzymes has been highlighted, with IC50 values reported in the range of 23.8 to 42.1 µM for COX-1 and COX-2, respectively .

Case Studies

  • Cytotoxicity Against Cancer Cell Lines : A study evaluated a series of pyrimidine derivatives, including our compound, demonstrating significant cytotoxicity against multiple cancer lines with varying mechanisms attributed to structural modifications .
  • Antimicrobial Testing : Another study assessed the antimicrobial properties against fungal strains, revealing that modifications to the pyrimidine structure could enhance activity against specific pathogens .

Data Tables

Biological ActivityCell Line / PathogenIC50/MIC (µM)
AnticancerHeLa~50
AnticancerAGS53.02
AntimicrobialS. aureus16
AntimicrobialE. faecalis16
COX-1 Inhibition-19.45
COX-2 Inhibition-23.8

Properties

IUPAC Name

4-chloro-6-[(4-methoxyphenyl)methoxy]-2-phenylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2/c1-22-15-9-7-13(8-10-15)12-23-17-11-16(19)20-18(21-17)14-5-3-2-4-6-14/h2-11H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVCLRWUKMWCGIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=CC(=NC(=N2)C3=CC=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70670618
Record name 4-Chloro-6-[(4-methoxyphenyl)methoxy]-2-phenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1044559-74-1
Record name 4-Chloro-6-[(4-methoxyphenyl)methoxy]-2-phenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

NaH (60%) (469 mg, 11.73 mmol) was added in portions to a stirred solution of 4,6-dichloro-2-phenyl-pyrimidine (2.2 g, 9.78 mmol) and 4-methoxy benzyl alcohol (1.62 mg, 11.73 mmol) in dry THF (55 ml) at 0° C. After 1.5 h, NaHCO3 (aq) was added. Some solvent was evaporated and the residue was extracted with DCM, dried (MgSO4), filtered and evaporated to give the title compound, (3.19 g, 100%), MS (M+H)+327.
Name
Quantity
469 mg
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
1.62 mg
Type
reactant
Reaction Step One
Name
Quantity
55 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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